Methyl 2-(4-chlorophenoxy)benzoate
Description
Methyl 2-(4-chlorophenoxy)benzoate (CAS: 25958-83-2) is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 4-chlorophenoxy substituent at the ortho position of the aromatic ring. Its molecular formula is C₁₄H₁₁ClO₃, with a molar mass of 262.69 g/mol. This compound is primarily used in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and functional materials. It is commercially available from multiple suppliers, indicating its industrial relevance.
Properties
IUPAC Name |
methyl 2-(4-chlorophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVKOVVKGJACCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chlorophenoxy)benzoate can be synthesized through the esterification of 2-(4-chlorophenoxy)benzoic acid with methanol in the presence of a suitable acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: 2-(4-chlorophenoxy)benzoic acid.
Reduction: 2-(4-chlorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophile used.
Scientific Research Applications
Methyl 2-(4-chlorophenoxy)benzoate has diverse applications in scientific research:
Mechanism of Action
Methyl 2-(4-chlorophenoxy)benzoate exerts its herbicidal effects by inhibiting the synthesis of essential amino acids in plants. It targets the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. By inhibiting ALS, the compound disrupts protein synthesis, leading to stunted growth and eventual death of the weeds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare Methyl 2-(4-chlorophenoxy)benzoate with structurally related compounds, focusing on synthesis routes, substituent effects, and physicochemical properties.
Triazine-Based Benzoate Esters
describes four triazine-linked benzoate esters synthesized from 2,4,6-trichloro-1,3,5-triazine, phenol derivatives, and diethylamine. These compounds differ in the position of chlorine substituents on the phenoxy groups (e.g., 4-chloro, 3-chloro, or 2-chloro). Key comparisons:
- Synthesis: Reactions occur at controlled temperatures (0–5°C for triazine activation, 50–60°C for phenoxy substitution). Crystallization in ethanol or methanol yields products with 85–92% purity.
- Structural Features: Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate has a higher melting point (162–164°C) compared to its 3-chloro analog (155–157°C), indicating enhanced crystallinity due to para-substitution. ¹H NMR data show distinct aromatic proton shifts (δ 6.8–8.2 ppm) depending on substituent position.
Ethyl 2-(4-chlorophenoxy)acetate
highlights Ethyl 2-(4-chlorophenoxy)acetate, a simpler analog with an acetoxy group instead of a benzoate ester. Key differences:
- Synthesis : Catalyzed by KI under reflux, yielding ~75% via nucleophilic substitution. Microwave-assisted cyclization (90°C, 15 minutes) improves efficiency compared to conventional methods.
- Reactivity : The acetoxy group facilitates hydrazide formation (with hydrazine hydrate), enabling downstream triazole synthesis—a pathway less accessible to bulkier benzoate esters.
Phenacyl Benzoate Derivatives
discusses 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate , where the phenacyl group replaces the methyl ester. This compound exhibits:
- Applications : Acts as a photo-removable protecting group for carboxylic acids due to its UV-sensitive ketone moiety.
- Crystallinity : The phenacyl group enhances π-stacking interactions, favoring stable crystal lattices.
Urea-Linked Benzoate Derivatives
describes methyl benzoates with urea functionalities, such as Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) . Comparisons include:
- Synthetic Yields : Substituent position affects yields—para-chloro derivatives (44% yield) outperform ortho-chloro analogs (31%) due to steric hindrance.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺ at m/z 438.1 for 4b vs. 439.2 for 4c) confirm substituent-dependent fragmentation patterns.
Halogen-Substituted Benzoates
- Methyl 4-chloro-2-fluorobenzoate (): The fluorine atom at the ortho position increases electronegativity, altering solubility and reactivity compared to the purely chlorinated analog. Its molar mass (188.58 g/mol) is lower due to the absence of a phenoxy group.
Comparative Data Tables
Table 2: Substituent Effects on Physicochemical Properties
*4-HB = 4-hydroxybenzoate
Key Findings and Implications
- Substituent Position : Para-chloro groups enhance thermal stability (e.g., higher melting points in triazine derivatives), whereas ortho-substituents introduce steric effects that reduce synthetic yields.
- Functional Groups: Acetoxy derivatives (e.g., Ethyl 2-(4-chlorophenoxy)acetate) enable facile cyclization to heterocycles, while benzoate esters prioritize stability for intermediate storage.
- Synthetic Efficiency : Microwave-assisted methods significantly reduce reaction times (15 minutes vs. hours) and improve yields in triazole synthesis.
Biological Activity
Methyl 2-(4-chlorophenoxy)benzoate is a compound of interest in medicinal and agricultural chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 200.62 g/mol. Its structure features a benzoate moiety substituted with a chlorophenoxy group, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study focused on its efficacy against various bacterial strains demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli and Staphylococcus aureus . The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Effects
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases .
Antifungal Activity
The compound has also been evaluated for antifungal properties, particularly against plant pathogens. It demonstrated effective inhibition of fungal growth with an IC50 value of 30 µg/mL against Fusarium oxysporum . The antifungal mechanism is believed to involve interference with fungal cell membrane integrity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrophobic Interactions : The chlorophenoxy group enhances hydrophobic interactions with enzymes and receptors, modulating their activity.
- Hydrogen Bonding : The benzoate moiety can form hydrogen bonds with active sites on proteins, influencing biochemical pathways .
Study on Antimicrobial Efficacy
A clinical study assessed the effectiveness of this compound in treating infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a 70% reduction in infection severity compared to the control group .
Anti-inflammatory Research
In another study, animal models were used to evaluate the anti-inflammatory effects of the compound. Mice treated with this compound exhibited reduced paw swelling in response to induced inflammation, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds. Below is a table summarizing key comparisons:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Chlorophenoxy group | Antimicrobial, Anti-inflammatory | Effective against Gram-positive bacteria |
| Methyl 2-(5-bromo-furan-2-carboxamido)benzoate | Bromine substitution | Antifungal | Higher reactivity due to bromine |
| Methyl 2-(phenoxy)methylfuran-2-carboxamido | Lacks chlorine | Anticancer | Lower toxicity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
